Aniline-13C6

Catalog No.
S683668
CAS No.
100849-37-4
M.F
C6H7N
M. Wt
99.083 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline-13C6

CAS Number

100849-37-4

Product Name

Aniline-13C6

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine

Molecular Formula

C6H7N

Molecular Weight

99.083 g/mol

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PAYRUJLWNCNPSJ-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)N

Synonyms

Benzen-1,2,3,4,5,6-13C6-amine; 2,3,4,5,6-Pentadeuteroaniline-13C6; Phenyl-13C6amine;

Canonical SMILES

C1=CC=C(C=C1)N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N

Isotope Labeling for NMR and Mass Spectrometry

Aniline-13C6 is an isotopically labeled version of Aniline, where all six carbon atoms in the benzene ring are replaced with the heavier isotope Carbon-13. This isotopic substitution offers several advantages for spectroscopic techniques:

  • Enhanced Sensitivity in NMR: Carbon-13 nuclei have a lower natural abundance compared to Carbon-12. Aniline-13C6 provides a stronger signal in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to detect and quantify the presence of aniline in complex mixtures [].
  • Shifts in Peak Positions: The presence of Carbon-13 isotopes slightly alters the chemical environment around the molecule. This can be observed as shifts in peak positions in both NMR and Mass Spectrometry (MS) data. By comparing the spectra of Aniline-13C6 to unlabeled Aniline, researchers can gain information about the bonding environment and interactions of the molecule within a system [].

These features make Aniline-13C6 a powerful tool for studying various phenomena, including:

  • Metabolic Pathways: By incorporating Aniline-13C6 into biological systems, researchers can track its metabolism and identify the pathways involved in its breakdown [].
  • Protein-Ligand Interactions: Aniline-13C6 can be used as a probe molecule to study how proteins interact with small molecules. By observing changes in the NMR spectra upon binding, researchers can gain insights into the binding site and conformation of the protein-ligand complex [].

Applications in Organic Synthesis

Aniline-13C6 can also be used as a building block in organic synthesis. The presence of the Carbon-13 isotope allows researchers to:

  • Track Reaction Progress: By monitoring the fate of the Carbon-13 label through MS or NMR, researchers can track the progress of a reaction and determine the efficiency of the synthetic process [].
  • Synthesize Isotopically Labeled Compounds: Aniline-13C6 can be used as a starting material to synthesize other isotopically labeled compounds, which are valuable for further research applications [].

Aniline-13C6 is a stable isotopic variant of aniline, characterized by the substitution of six hydrogen atoms in the benzene ring with carbon-13 isotopes. Its molecular formula is C6H7N, and it has a molecular weight of 99.083 g/mol. The compound is identified by the CAS number 100849-37-4 and was first synthesized on October 26, 2006. Aniline-13C6 is notable for its applications in research, particularly in tracing and studying biological processes due to its isotopic labeling properties .

Typical of aniline compounds. Key reactions include:

  • Electropolymerization: Aniline-13C6 can undergo electropolymerization to form polyaniline, which is useful in electronic applications.
  • Nucleophilic Substitution: The amino group in aniline-13C6 can act as a nucleophile, allowing for various substitution reactions with electrophiles.
  • Acylation: Aniline-13C6 can react with acyl chlorides to form amides, which are important intermediates in organic synthesis .

Aniline-13C6 is primarily utilized in biological studies to trace metabolic pathways and understand the effects of anilines on biological systems. It has been shown to influence cancer-related processes, making it a valuable tool in cancer research. The compound may also exhibit sensitization effects, as indicated by safety data suggesting potential allergic reactions upon skin contact .

The synthesis of Aniline-13C6 typically involves the following steps:

  • Starting Material: Begin with an appropriate precursor that contains hydrogen atoms suitable for substitution.
  • Isotope Substitution: React the precursor with a compound labeled with carbon-13 isotopes to replace the hydrogen atoms in the benzene ring.
  • Purification: Isolate and purify the resultant Aniline-13C6 using techniques such as distillation or chromatography .

Aniline-13C6 has a range of applications, including:

  • Research: Used extensively in metabolic studies and tracing experiments due to its isotopic labeling.
  • Synthesis of Derivatives: Serves as a building block for synthesizing other labeled compounds, such as tryptophan and indole derivatives .
  • Industrial Uses: Employed in various industrial processes where isotopic labeling is beneficial for tracking chemical transformations .

Studies involving Aniline-13C6 focus on its interactions within biological systems. These studies help elucidate the mechanisms by which anilines affect cellular processes and their potential roles in disease pathways, particularly cancer. Interaction studies often utilize mass spectrometry and nuclear magnetic resonance techniques to analyze metabolic fates and pathways involving Aniline-13C6 .

Aniline-13C6 shares structural similarities with other aniline derivatives and isotopically labeled compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AnilineC6H7NParent compound without isotopic labeling
Aniline-D5C6D5NDeuterated version used for different tracing
4-Aminobenzoic AcidC7H7NO2Contains a carboxylic acid group; used in dyes
N,N-DimethylanilineC9H13NDimethylated derivative; used in polymerization

Aniline-13C6's uniqueness lies in its stable carbon isotope labeling, which provides enhanced tracking capabilities in both chemical synthesis and biological research compared to its non-labeled counterparts or other isotopically labeled variants .

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.07797824 g/mol

Monoisotopic Mass

99.07797824 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Aniline-13C6

Dates

Last modified: 08-15-2023

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